molecular formula C13H19BO2 B11890480 (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid

(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid

Cat. No.: B11890480
M. Wt: 218.10 g/mol
InChI Key: GEONHMFXBFSIMD-UHFFFAOYSA-N
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Description

(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trans-4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

    Esterification: Reaction with diols or alcohols to form boronic esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or water).

    Oxidation: Hydrogen peroxide or other peroxides.

    Esterification: Diols or alcohols, often under mild acidic or basic conditions.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenols.

    Esterification: Boronic esters.

Scientific Research Applications

(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-(Methoxycarbonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Comparison: (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid is unique due to the presence of the trans-4-methylcyclohexyl group, which can influence its reactivity and steric properties compared to simpler boronic acids like phenylboronic acid. This structural feature may provide advantages in specific synthetic applications, such as increased selectivity or stability in certain reactions.

Properties

Molecular Formula

C13H19BO2

Molecular Weight

218.10 g/mol

IUPAC Name

[4-(4-methylcyclohexyl)phenyl]boronic acid

InChI

InChI=1S/C13H19BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h6-11,15-16H,2-5H2,1H3

InChI Key

GEONHMFXBFSIMD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(CC2)C)(O)O

Origin of Product

United States

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